n-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine
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Overview
Description
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring substituted with a 4-chlorophenyl group and a guanidine moiety, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine typically involves the following steps:
Introduction of the Chlorophenyl Group: : The chlorophenyl group is introduced through a substitution reaction, where a chlorobenzene derivative reacts with the thiazole ring under specific conditions, such as the presence of a catalyst and elevated temperatures.
Guanidine Functionalization: : The final step involves the introduction of the guanidine group. This can be achieved by reacting the thiazole-chlorophenyl intermediate with guanidine hydrochloride in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions are common, where different substituents can be introduced at various positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of This compound .
Scientific Research Applications
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine:
Chemistry: : The compound is used as a building block in organic synthesis and as a reagent in chemical research.
Biology: : It has shown biological activity, making it a candidate for drug development and biological studies.
Medicine: : The compound's potential therapeutic properties are being explored, particularly in the treatment of diseases such as cancer and infections.
Industry: : Its unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine exerts its effects involves its interaction with specific molecular targets and pathways. The guanidine group, in particular, plays a crucial role in binding to biological targets, such as enzymes and receptors, leading to various biological responses.
Comparison with Similar Compounds
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine: can be compared with other similar compounds, such as N-(4-chlorophenyl)acetamide and N-(4-chlorophenyl)benzamide . While these compounds share structural similarities, This compound is unique due to its thiazole ring and guanidine group, which contribute to its distinct chemical and biological properties.
Conclusion
This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, and ongoing research continues to uncover new uses and benefits of this compound.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4S/c11-7-3-1-6(2-4-7)8-5-16-10(14-8)15-9(12)13/h1-5H,(H4,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOBYKMDDDYFTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N=C(N)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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